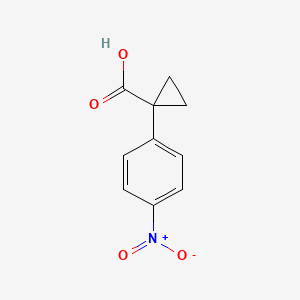

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality 1-(4-Nitrophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWMWDHYGMVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601780 | |

| Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23348-99-4 | |

| Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The document details its synthesis, physicochemical properties, and potential pharmacological relevance, supported by experimental protocols and data presented in a clear, structured format.

Physicochemical Properties

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a solid, light yellow to khaki in appearance.[1] It is generally insoluble in water but soluble in organic solvents.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| Melting Point | 190.5-193 °C | [1][3] |

| Boiling Point (Predicted) | 403.8 ± 38.0 °C | [1][3] |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 3.78 ± 0.20 | [1][3] |

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

The primary route for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is through the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.[1][3] This reaction is typically carried out under acidic conditions with heating.

Experimental Protocol: Hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile

This protocol is based on the procedure described in ChemicalBook.[1][3]

Materials:

-

1-(4-nitrophenyl)cyclopropanecarbonitrile

-

Concentrated sulfuric acid

-

Water

-

Ethyl acetate (for TLC)

Equipment:

-

250 mL three-necked round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

To a 250 mL three-necked round-bottomed flask, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

-

Carefully add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 100% ethyl acetate as the mobile phase. The product has a reported Rf value of 0.49.

-

Once the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with distilled water (30 mL).

-

Dry the solid under vacuum overnight to yield 1-(4-Nitrophenyl)cyclopropanecarboxylic acid. A reported yield for this procedure is 62% (8.67 g).[3]

Characterization:

The structure of the synthesized compound can be confirmed by ¹H-NMR spectroscopy. The reported chemical shifts in DMSO-d₆ are: δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H).[3]

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to the protons on the nitrophenyl ring and the cyclopropyl ring. The provided data indicates two doublets for the aromatic protons and two triplets for the diastereotopic methylene protons of the cyclopropane ring.[3] |

| ¹³C-NMR | Expected peaks would include those for the carboxyl carbon, the quaternary carbon of the cyclopropane ring attached to the phenyl group, the methylene carbons of the cyclopropane ring, and the carbons of the nitrophenyl group. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption should be present between 1710 and 1760 cm⁻¹. Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and the aromatic ring are also anticipated. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol ). |

Potential Pharmacological Relevance and Signaling Pathways

Specific biological activity data for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is not extensively documented. However, the structural motifs present in the molecule, namely the cyclopropane ring and the nitroaryl group, are found in numerous biologically active compounds.

Cyclopropane rings are known to confer unique conformational rigidity and metabolic stability to molecules, making them valuable components in drug design.[4][5] They are present in a variety of pharmaceuticals with activities including enzyme inhibition and antimicrobial effects.[4][5] The nitro group is also a well-known pharmacophore, present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6]

Given these general properties, 1-(4-Nitrophenyl)cyclopropanecarboxylic acid could hypothetically act as an inhibitor of a target enzyme. The diagram below illustrates a conceptual workflow for investigating such a potential mechanism of action.

Caption: Conceptual workflow for investigating the potential enzyme inhibitory activity of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Experimental Workflows

The synthesis and characterization of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid follow a logical workflow, as depicted in the diagram below.

References

- 1. rsc.org [rsc.org]

- 2. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physical and chemical characteristics of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid are summarized below. It is a white to light yellow or khaki crystalline solid that is insoluble in water but soluble in various organic solvents[1].

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | [2] |

| Molecular Weight | 207.18 g/mol | [2] |

| Melting Point | 190.5-193 °C | [2] |

| Boiling Point (Predicted) | 403.8 ± 38.0 °C | [2] |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.78 ± 0.20 | [2] |

| Appearance | Light yellow to khaki solid | [2] |

Synthesis

A common synthetic route to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Synthesis Workflow

Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Experimental Protocol

The synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid can be achieved through the following procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottomed flask, place 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

-

Addition of Reagents: Add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the solid with distilled water (30 mL).

-

Drying: Dry the solid under vacuum overnight to yield 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Experimental Methodologies for Property Determination

This section provides detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Caption: Workflow for determining the melting point of a solid organic compound.

-

Sample Preparation: Place a small amount of dry 1-(4-Nitrophenyl)cyclopropanecarboxylic acid on a clean, dry watch glass and crush it into a fine powder.

-

Capillary Tube Filling: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). The recorded range is the melting point of the sample.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Caption: Workflow for determining the pKa of a carboxylic acid via potentiometric titration.

-

Solution Preparation: Accurately weigh a sample of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low) to a known concentration.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Slowly add the base from the burette to the acid solution in small increments. After each addition, stir the solution and record the pH.

-

Data Analysis: Plot the recorded pH values against the volume of base added to generate a titration curve.

-

pKa Determination: Identify the equivalence point of the titration, which is the point of maximum slope on the curve. Determine the volume of base added at the equivalence point. The volume of base at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or associated signaling pathways for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid. While many cyclopropane-containing compounds exhibit significant biological effects, further research is required to elucidate any potential pharmacological or toxicological properties of this particular molecule. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a well-characterized compound in terms of its fundamental physicochemical properties and synthesis. The provided experimental protocols offer a basis for the verification of its properties and for further research. The absence of extensive biological data highlights an opportunity for future investigations into the potential pharmacological applications of this molecule, particularly given the prevalence of the cyclopropane motif in bioactive compounds.

References

Characterization of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring and a nitrophenyl group. This unique structural combination suggests potential for diverse biological activities, as both cyclopropane rings and nitroaromatic moieties are found in various bioactive molecules. Cyclopropane rings can impart conformational rigidity and metabolic stability, while nitroaromatic groups are known to be involved in various pharmacological effects. This technical guide provides a comprehensive overview of the known characteristics of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, including its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. In light of the limited publicly available data on its biological activity, this guide also presents standardized experimental protocols for the initial assessment of its potential antimicrobial, anticancer, and enzyme-inhibitory properties.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic properties of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| CAS Number | 23348-99-4 | [1] |

| Appearance | White crystalline solid | ChemBK |

| Melting Point | 190.5-193 °C | [1][2] |

| Boiling Point (Predicted) | 403.8 ± 38.0 °C | [1][2] |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.78 ± 0.20 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | ChemBK |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ):

-

8.21-8.11 (d, 2H)

-

7.58-7.64 (d, 2H)

-

1.5-1.6 (t, 2H)

-

1.2-1.3 (t, 2H)[2]

-

Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

A common synthetic route to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.[2]

Materials:

-

1-(4-nitrophenyl)cyclopropanecarbonitrile

-

Concentrated sulfuric acid

-

Water

-

Ethyl acetate (for TLC)

-

Distilled water

Equipment:

-

250 mL three-necked round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plate and chamber

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum source

Procedure:

-

To a 250 mL three-necked round-bottomed flask, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

-

Carefully add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 100% ethyl acetate as the mobile phase. The product has a reported Rf value of 0.49.

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with distilled water (30 mL).

-

Dry the solid under vacuum overnight to yield 1-(4-Nitrophenyl)cyclopropanecarboxylic acid. (Reported yield: 8.67 g, 62%).

Potential Biological Activity and Screening Protocols

While specific biological data for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is not currently available, its structural motifs suggest potential for antimicrobial, anticancer, and enzyme-inhibitory activities. The following are generalized protocols for the initial screening of these activities.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Positive control antibiotic

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in DMSO.

-

In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Include a positive control (broth with microorganism and a known antibiotic) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound against cancer cell lines.

Materials:

-

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., doxorubicin)

-

Vehicle control (medium with DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in complete medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include positive and vehicle controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway for Investigation

Given the presence of a nitroaromatic group, a potential area of investigation could be its interaction with cellular redox systems and related signaling pathways. The following diagram illustrates a hypothetical pathway involving the activation of the Nrf2 antioxidant response, which is a common mechanism for cellular protection against electrophilic or oxidative stress that can be induced by some nitroaromatic compounds. It is important to note that this is a speculative pathway for illustrative purposes and has not been experimentally validated for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Conclusion

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities remain to be elucidated, its chemical structure suggests that it may be a valuable scaffold for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the systematic investigation of its potential as an antimicrobial, anticancer, or enzyme-inhibitory agent. Further research into its biological effects and mechanism of action is warranted to fully understand its therapeutic potential.

References

1-(4-Nitrophenyl)cyclopropanecarboxylic acid molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid featuring a 4-nitrophenyl group attached to the C1 position of the cyclopropane ring. The presence of the electron-withdrawing nitro group and the strained cyclopropane ring confers unique chemical properties to this molecule, making it a valuable intermediate in organic synthesis.

Molecular Formula: C₁₀H₉NO₄[1]

Structure:

Caption: Molecular Structure of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is presented in the table below.

| Property | Value |

| Molecular Weight | 207.18 g/mol |

| CAS Number | 23348-99-4 |

| Melting Point | 191-193 °C |

| pKa | 4.45 ± 0.10 (Predicted) |

| Appearance | Solid |

Molecular Geometry

| Parameter | Atom Pair/Triplet | Value |

| Bond Length | C-C (cyclopropane) | ~1.5 Å |

| C-C (phenyl) | ~1.39 Å | |

| C-N | ~1.47 Å | |

| N-O | ~1.22 Å | |

| C-C (carboxyl) | ~1.5 Å | |

| C=O | ~1.2 Å | |

| C-O | ~1.3 Å | |

| Bond Angle | C-C-C (cyclopropane) | ~60° |

| C-C-C (phenyl) | ~120° | |

| O-N-O | ~124° | |

| O=C-O | ~123° |

Experimental Protocols

The primary synthetic route to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Reaction Scheme:

Caption: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid via nitrile hydrolysis.

Detailed Protocol:

This protocol is based on the general procedure for the acid-catalyzed hydrolysis of nitriles[3][4][5][6][7].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle, combine 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (typically a 1:1 to 2:1 v/v mixture).

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent mixture) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically allowed to proceed for several hours until the starting material is consumed.

-

Workup:

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice with stirring. This will precipitate the crude carboxylic acid product.

-

The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

-

The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

-

Spectroscopic Data

The structure of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is confirmed by spectroscopic analysis.

¹H NMR (DMSO-d₆, 500 MHz):

-

δ 8.15 (d, J=8.8 Hz, 2H, Ar-H)

-

δ 7.60 (d, J=8.8 Hz, 2H, Ar-H)

-

δ 1.55 (m, 2H, CH₂)

-

δ 1.25 (m, 2H, CH₂)

-

δ 12.5 (s, 1H, COOH)

¹³C NMR (DMSO-d₆, 125 MHz):

-

δ 173.5 (C=O)

-

δ 149.0 (C-NO₂)

-

δ 146.5 (C-Ar)

-

δ 131.0 (CH-Ar)

-

δ 123.5 (CH-Ar)

-

δ 27.0 (C-cyclopropane)

-

δ 16.0 (CH₂-cyclopropane)

This guide provides essential technical information on 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, serving as a valuable resource for its application in research and development. For further details on specific applications and safety handling, consulting dedicated chemical safety databases and relevant scientific literature is recommended.

References

- 1. 1-(4-Nitrophenyl)cyclopropanecarboxylic acid - Lead Sciences [lead-sciences.com]

- 2. (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

The Enigmatic Biological Profile of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural amalgamation of a cyclopropane ring, a carboxylic acid moiety, and a nitrophenyl group in 1-(4-Nitrophenyl)cyclopropanecarboxylic acid and its derivatives presents a compelling scaffold for biological investigation. While comprehensive data on the parent molecule remains elusive in publicly available literature, research into closely related analogues, particularly those incorporating the 4-nitrophenyl-propenylidene moiety, has revealed significant biological activity. This technical guide synthesizes the available information, focusing on the anticancer properties of these derivatives, and explores potential mechanisms of action to provide a foundational resource for researchers in drug discovery and development.

Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives

A series of hybrid molecules combining a 4-thiazolidinone core with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene substituent has demonstrated notable anticancer activity. The following table summarizes the growth inhibition (GI50) values for selected derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives

| Compound ID | R-substituent | Mean GI50 (µM) | Cell Line with Highest Sensitivity | GI50 (µM) in Most Sensitive Line |

| 2f | 4-hydroxyphenyl | 2.80 | SW-620 (Colon Cancer) | < 0.01 |

| 2h | propanoic acid | 1.57 | MOLT-4 (Leukemia) | < 0.01 |

| 2i | 4-methyl-2-oxo-2H-chromen-7-yl | - | - | - |

| 2j | 4-methyl-thiazol-2-yl | - | MOLT-4 (Leukemia) | 0.02 |

Data extracted from a study on the synthesis and anticancer activity of novel 4-thiazolidinones.[1] The mean GI50 is the average growth inhibition across the NCI-60 cell line panel. A GI50 value of < 0.01 µM indicates very high potency.

Experimental Protocols

Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivatives

The synthesis of the title compounds is achieved through a Knoevenagel condensation.[1][2]

General Procedure:

-

A mixture of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (0.01 mol) and the appropriate 4-thiazolidinone derivative (0.01 mol) is prepared in acetic acid (20 mL).

-

Sodium acetate (0.01 mol) is added to the mixture as a catalyst.

-

The reaction mixture is refluxed for 3 hours.

-

Upon cooling, the solid product precipitates and is collected by filtration.

-

The crude product is recrystallized from a mixture of DMF and ethanol (1:2) to yield the pure compound.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.[3]

Methodology:

-

Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The test compounds, solubilized in DMSO and diluted with cell culture medium, are added to the plates at five different concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed with water and air-dried.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to stain the cellular proteins.

-

After a 10-minute incubation, unbound dye is removed by washing with 1% acetic acid.

-

The bound stain is solubilized with 10 mM trizma base.

-

-

Data Analysis: The absorbance is read on an automated plate reader. The percentage of growth is calculated relative to the untreated control cells and the cell count at the time of drug addition. Dose-response curves are generated to determine the GI50 (concentration causing 50% growth inhibition).

Proposed Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for 1-(4-nitrophenyl)cyclopropanecarboxylic acid derivatives is not fully elucidated, plausible pathways can be inferred from the biological activities of its constituent chemical moieties.

Inhibition of Mitochondrial Fatty Acid β-Oxidation

Cyclopropanecarboxylic acid has been shown to induce microvesicular steatosis by inhibiting mitochondrial fatty acid β-oxidation.[4] This inhibition leads to a depletion of cellular energy stores and can trigger downstream apoptotic pathways.

References

The Dual-Action Mechanism of Nitrophenyl Cyclopropane Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core mechanisms, experimental validation, and drug development potential of nitrophenyl cyclopropane compounds, a class of molecules poised for innovative therapeutic applications through targeted covalent inhibition and bioactivation.

Nitrophenyl cyclopropane (NCP) compounds represent a compelling class of molecules in drug discovery, characterized by a unique dual-action mechanism of action. This guide elucidates the fundamental chemical principles that govern their biological activity, focusing on their role as donor-acceptor cyclopropanes and the bioactivation of the nitro moiety. By leveraging these properties, NCPs can act as highly specific, mechanism-based covalent inhibitors of therapeutic targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism, relevant quantitative data, detailed experimental protocols, and the logical frameworks for their investigation.

Core Mechanistic Principles: A Duality of Reactivity

The pharmacological activity of nitrophenyl cyclopropane compounds stems from two primary, interconnected chemical features: the inherent reactivity of the strained cyclopropane ring activated by the nitrophenyl group, and the latent electrophilicity of the nitro group itself.

Donor-Acceptor Cyclopropane (DAC) Reactivity: Primed for Attack

The defining characteristic of the NCP scaffold is its nature as a donor-acceptor cyclopropane. The cyclopropane ring, with its high degree of p-character in its C-C bonds, acts as an electron donor. Conversely, the strongly electron-withdrawing nitrophenyl group functions as a potent acceptor. This electronic push-pull arrangement polarizes the cyclopropane ring, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it highly susceptible to nucleophilic attack.[1]

This activation facilitates the ring-opening of the cyclopropane by biological nucleophiles, such as the thiol group of a cysteine residue within an enzyme's active site. This ring-opening can proceed through a concerted SN2-like pathway, leading to the formation of a stable covalent bond between the compound and its biological target.[1] This targeted covalent modification can result in potent and often irreversible inhibition of enzyme activity. A generalized pathway for this activation and nucleophilic ring-opening is depicted below.

Figure 1: Donor-Acceptor activation and covalent inhibition pathway.

Bioactivation of the Nitro Group: The "Masked Electrophile"

Beyond activating the cyclopropane ring, the nitro group can itself be a key player in the mechanism of action through metabolic bioactivation. In biological systems, nitroaromatic compounds can undergo enzymatic reduction.[2] This process can proceed through one- or two-electron reduction pathways, generating highly reactive intermediates such as nitroso and hydroxylamine species, or nitro radical anions.[3]

Furthermore, structural and kinetic evidence from studies on nitroalkane inhibitors suggests that a nitro group can be activated within an enzyme's active site into its nitronic acid tautomer.[2][4] This tautomer is a potent electrophile that can readily react with a nearby nucleophilic residue, like cysteine, to form a stable thiohydroximate adduct.[2][4] This "masked electrophile" strategy allows for targeted covalent inhibition, as the reactive species is generated only in the presence of the target enzyme, minimizing off-target reactivity.[2]

Figure 2: Bioactivation of the nitro group leading to covalent modification.

A Case Study Paradigm: Monoamine Oxidase (MAO) Inhibition

While direct and comprehensive studies on nitrophenyl cyclopropanes as enzyme inhibitors are emerging, a powerful parallel can be drawn from the well-established mechanism of cyclopropylamine inhibitors of monoamine oxidases (MAOs), such as the antidepressant drug tranylcypromine.[5][6] MAOs are flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[7]

Cyclopropylamines act as mechanism-based inhibitors of MAO.[5] The enzyme oxidizes the amine, which facilitates the opening of the cyclopropane ring.[6] This generates a highly reactive intermediate that covalently binds to the flavin cofactor of the enzyme, leading to irreversible inactivation.[5] This process highlights the potential for the cyclopropane moiety to serve as a latent reactive species that is unmasked by the catalytic action of its target enzyme. It is plausible that nitrophenyl cyclopropanes, upon binding to a suitable enzyme target, could be similarly oxidized, initiating a cascade of ring-opening and covalent bond formation.

Table 1: Quantitative Data for Representative MAO Inhibitors

| Compound | Target | Inhibition Type | IC50 | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | Irreversible | 5 nM (after 30 min pre-incubation) | [5] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | Irreversible | 170 nM (after 30 min pre-incubation) | [5] |

| Tranylcypromine | MAO-B | Irreversible | 74 nM (after 30 min pre-incubation) | [8] |

| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | MAO-B | Reversible | 120 nM | [9] |

| 1-(4-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MAO-B | Reversible | 2.2 nM | [9] |

Note: The nitrophenyl propenone compounds are included for comparison as they share the nitrophenyl moiety and demonstrate potent MAO-B inhibition, though through a reversible mechanism.

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of nitrophenyl cyclopropane compounds requires a suite of specialized biochemical and analytical assays. The following protocols provide a framework for investigating time-dependent inhibition, covalent bond formation, and cyclopropane ring-opening.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

This assay is crucial for identifying mechanism-based or irreversible inhibitors. It measures whether the inhibitory potency of a compound increases with pre-incubation time with the target enzyme.[10]

Methodology:

-

Preparation: Prepare solutions of the target enzyme, the NCP compound at various concentrations, and the enzyme's substrate in an appropriate assay buffer.

-

Pre-incubation: In a 96-well plate, mix the enzyme with each concentration of the NCP compound (and a vehicle control). A parallel set is prepared that includes the necessary cofactor (e.g., NADPH for CYPs) and one set without.[4] Incubate these mixtures for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

Reaction Initiation: After the pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.

-

Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: For each pre-incubation time point, calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value. A decrease in IC50 with increasing pre-incubation time (an "IC50 shift") indicates time-dependent inhibition.[10] Further kinetic analysis can determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[11]

Figure 3: Experimental workflow for a Time-Dependent Inhibition (TDI) assay.

Protocol 2: Mass Spectrometry for Covalent Adduct Identification

This protocol is the gold standard for confirming covalent modification of a target protein. It aims to identify the specific amino acid residue that has been modified by the inhibitor and to determine the mass of the adduct.

Methodology:

-

Incubation: Incubate the target protein with a stoichiometric excess of the NCP compound under conditions that lead to inhibition. Include a control sample with no inhibitor.

-

Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis. Denature the protein (e.g., with urea) and reduce and alkylate the cysteine residues (using dithiothreitol and iodoacetamide, respectively).

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[12] The mass spectrometer will measure the mass of the intact peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

-

Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein.[13] The key is to perform an "open" or "unrestricted" search that looks for peptides with an unexpected mass shift corresponding to the addition of the NCP compound or a reactive fragment thereof.[12][14] The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.

Protocol 3: Assay for Monitoring Cyclopropane Ring Opening

This assay provides kinetic data on the inherent reactivity of the NCP compound with a model nucleophile, which can be correlated with its biological activity.

Methodology:

-

Reagents: Use a model thiol nucleophile, such as thiophenol or glutathione, and the NCP compound. The reaction is typically run in a polar aprotic solvent like DMSO.

-

Kinetic Monitoring: The reaction can be monitored using stopped-flow or conventional UV-Vis spectrophotometry.[1] The disappearance of the thiophenolate anion, which has a distinct absorbance, is monitored over time under pseudo-first-order conditions (with the NCP in at least 10-fold excess).

-

Data Analysis: The decay of the thiophenolate absorbance will follow monoexponential kinetics. From this, the pseudo-first-order rate constant (kobs) can be determined. By plotting kobs against various concentrations of the NCP compound, the second-order rate constant (k2) for the ring-opening reaction can be calculated from the slope of the resulting line. This provides a quantitative measure of the electrophilicity of the cyclopropane ring.[1]

Conclusion

Nitrophenyl cyclopropane compounds offer a sophisticated mechanism of action that combines the principles of donor-acceptor chemistry with metabolic activation. Their ability to act as targeted, mechanism-based covalent inhibitors makes them an exciting scaffold for the development of novel therapeutics against a range of diseases. By understanding the core principles of cyclopropane ring-opening and nitro group bioactivation, and by employing rigorous experimental protocols to elucidate their specific interactions with biological targets, researchers can unlock the full potential of this promising class of molecules. The frameworks and methods detailed in this guide provide a robust foundation for the continued investigation and development of nitrophenyl cyclopropane-based drugs.

References

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. assayquant.com [assayquant.com]

- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Pharmacological Potential of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, with a primary focus on its pharmacological potential. Despite a thorough review of the existing scientific literature and patent databases, it is important to note that direct pharmacological studies on this specific compound are limited. The majority of available information pertains to its role as a chemical intermediate in the synthesis of other molecules.

This guide will therefore summarize the known chemical and physical properties of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, detail its synthesis, and explore the pharmacological landscape of structurally related cyclopropanecarboxylic acid derivatives to infer its potential therapeutic applications.

Chemical and Physical Properties

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [1][2] |

| Molecular Weight | 207.18 g/mol | [1][2] |

| Appearance | Light yellow to khaki solid | [1] |

| Melting Point | 190.5-193 °C | [1][2] |

| Boiling Point | 403.8 ± 38.0 °C (Predicted) | [1][2] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 3.78 ± 0.20 (Predicted) | [1][2] |

| Storage | Room Temperature, sealed in dry conditions | [1][2] |

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

The primary documented role of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is as an intermediate in organic synthesis. Its preparation is a key step for accessing more complex molecules. A common synthetic route involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Experimental Protocol: Synthesis via Hydrolysis

A detailed experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is as follows[1]:

-

Reaction Setup: In a 250 mL three-necked round-bottomed flask, place 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

-

Addition of Reagents: Add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux overnight.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with 100% ethyl acetate as the eluent. The product has an Rf value of 0.49.

-

Work-up: After the reaction is complete, cool the mixture and collect the resulting precipitate by filtration.

-

Purification: Wash the solid with distilled water (30 mL) and dry it under a vacuum overnight to yield the final product.

This procedure has been reported to yield 8.67 g (41.45 mmol, 62% yield) of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid[1]. The structure of the product can be confirmed by ¹H-NMR spectroscopy[1].

Synthesis Workflow Diagram

The synthesis process can be visualized as a straightforward workflow.

Caption: Synthetic workflow for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Inferred Pharmacological Potential

3.1. Potential as an Intermediate in Drug Synthesis

The primary pharmacological relevance of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid appears to be as a building block for more complex, biologically active molecules. The nitrophenyl group can be readily reduced to an aminophenyl group, which is a common functional group in many pharmaceuticals. This amino derivative can then be further modified to introduce diverse functionalities, leading to a wide range of potential drug candidates.

3.2. Leukotriene C4 Synthase Inhibition

Patents have been filed for cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase[3][4]. Leukotrienes are inflammatory mediators involved in respiratory diseases such as asthma[3]. Inhibition of leukotriene C4 synthase is a therapeutic strategy to reduce the production of pro-inflammatory cysteinyl leukotrienes. While the patents do not specifically name 1-(4-Nitrophenyl)cyclopropanecarboxylic acid as an active compound, they suggest that the general structure has potential in the development of anti-inflammatory and anti-asthmatic drugs.

Logical Relationship Diagram: Potential Therapeutic Application

The following diagram illustrates the logical progression from the general class of compounds to a potential therapeutic application.

Caption: Inferred therapeutic potential of cyclopropane carboxylic acid derivatives.

Future Directions

The lack of direct pharmacological data on 1-(4-Nitrophenyl)cyclopropanecarboxylic acid presents an opportunity for future research. Key areas to explore would include:

-

In vitro screening: The compound could be screened against a panel of common drug targets, such as G-protein coupled receptors, kinases, and enzymes involved in inflammatory pathways.

-

Cytotoxicity assays: Evaluating the compound's effect on various cancer cell lines would provide initial data on its potential as an anticancer agent.

-

Derivatization: A medicinal chemistry program could focus on synthesizing a library of derivatives of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid to explore structure-activity relationships. The nitro group, for example, could be reduced or replaced with other functional groups to modulate the compound's properties.

Conclusion

References

- 1. 1-(4-Nitrophenyl)cyclopropanecarboxylic acid [chembk.com]

- 2. chembk.com [chembk.com]

- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. BR112017023076A2 - cyclopropanecarboxylic acid derivatives and their pharmaceutical uses - Google Patents [patents.google.com]

An In-depth Technical Guide to the Early Research on 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a solid at room temperature with the following reported physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Melting Point | 190.5-193 °C |

| Boiling Point (Predicted) | 403.8 ± 38.0 °C |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.78 ± 0.20 |

| Appearance | Light yellow to khaki solid |

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Early research outlines two primary synthetic routes to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid. The most detailed and frequently cited method involves the hydrolysis of a nitrile precursor.

Method 1: Hydrolysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This method provides a reliable pathway to the target compound with a reported yield of 62%.[1]

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-necked round-bottomed flask, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol), water (79 mL), and concentrated sulfuric acid (56 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for an overnight period.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using 100% ethyl acetate as the mobile phase. The product has a reported Rf value of 0.49.

-

Isolation: After the reaction is complete, cool the mixture and collect the resulting precipitate by filtration.

-

Washing and Drying: Wash the collected solid with distilled water (30 mL) and subsequently dry it under a vacuum overnight to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid (8.67 g, 41.45 mmol).

Structural Confirmation:

The structure of the synthesized product can be confirmed by ¹H-NMR spectroscopy. The expected signals in DMSO-d₆ are: δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H).[1]

References

The Reactivity of the Nitrophenyl Cyclopropane Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique structural and electronic properties to molecules. When substituted with a nitrophenyl group, the resulting scaffold becomes a versatile building block in organic synthesis, primarily due to its nature as a donor-acceptor (D-A) cyclopropane.[1][2] The inherent ring strain of the cyclopropane ring, combined with the potent electron-withdrawing capacity of the nitro group, renders the system susceptible to a variety of ring-opening reactions, providing a gateway to complex molecular architectures.[3][4] This guide delves into the core principles governing the reactivity of the nitrophenyl cyclopropane scaffold, offering insights into its synthesis, reaction mechanisms, and practical applications in drug discovery.[5][6][7][8]

Core Concepts: The Donor-Acceptor Paradigm

The reactivity of nitrophenyl cyclopropanes is largely dictated by the electronic interplay between the electron-donating cyclopropyl group and the electron-accepting nitrophenyl moiety.[1][3] This "push-pull" electronic arrangement polarizes the C1-C2 bond of the cyclopropane ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the ring susceptible to nucleophilic attack.[3][9] This activation is central to the diverse chemical transformations that these scaffolds can undergo.

Synthesis of Nitrophenyl Cyclopropanes

The synthesis of nitrophenyl cyclopropanes can be achieved through several methodologies. A common approach involves a two-step process starting with the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to form cyclopropyl phenyl ketone, followed by nitration.[10] However, this nitration often results in a mixture of ortho, meta, and para isomers, necessitating careful purification.[10][11]

Another prominent method is the Corey-Chaykovsky cyclopropanation of a chalcone precursor, such as p-nitrochalcone.[12] This reaction utilizes a sulfur ylide to generate the cyclopropane ring. Careful temperature control is crucial during this process to manage exothermic events and minimize the formation of impurities.[12] Alternative syntheses include the Michael Initiated Ring Closure (MIRC) of nitroalkenes and the use of nitro-bearing diazo compounds.[1]

Key Reactions of the Nitrophenyl Cyclopropane Scaffold

The synthetic utility of nitrophenyl cyclopropanes is primarily realized through their ring-opening reactions. These transformations can be initiated under various conditions, including acidic, nucleophilic (basic), and photochemical methods.[3]

Acid-Catalyzed Ring Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of a cyclopropyl p-nitrophenyl ketone can be protonated or coordinated, enhancing the electrophilicity of the cyclopropane ring.[3] This activation facilitates nucleophilic attack and subsequent ring-opening. The reaction can proceed through two main pathways:

-

SN2-like Pathway: Favored by soft nucleophiles, this pathway involves a concerted attack on one of the methylene carbons of the cyclopropane ring, leading to ring opening.[3]

-

Carbocationic Pathway: With hard nucleophiles and under strongly acidic conditions, the C-C bond of the cyclopropane ring can cleave to form a stabilized carbocation intermediate, which is then trapped by a nucleophile.[3]

A notable application of this reactivity is the Brønsted acid-catalyzed ring-opening hydroarylation, which allows for the construction of γ-arylated ketones.[13]

Nucleophilic Ring Opening

The polarized nature of the donor-acceptor cyclopropane makes it susceptible to attack by nucleophiles even without acid catalysis. This process is essentially a conjugate addition to the activated cyclopropane ring. A wide range of nucleophiles, including amines and thiolates, can induce ring-opening.[2][9]

Photochemical Ring Opening

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the activation of aryl cyclopropanes.[14] These methods often involve a single-electron transfer (SET) to or from the cyclopropane, generating a radical ion intermediate that readily undergoes ring-opening. This approach offers a mild and efficient alternative to traditional methods.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of nitrophenyl cyclopropane derivatives.

| Synthesis Method | Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |

| Corey-Chaykovsky Cyclopropanation | p-Nitrochalcone, Trimethylsulfoxonium iodide | Sodium Hydride | THF/DMSO (1:1) | 0 °C | Not specified | [12] |

| Friedel-Crafts Acylation & Nitration | Benzene, Cyclopropanecarbonyl chloride | AlCl₃, Fuming HNO₃, Acetic anhydride | Benzene, Acetic anhydride | 0-60 °C | Not specified | [10] |

| Michael Addition & Cyclization | β-Nitrostyrenes, Dimethyl 2-bromomalonate | Prolinol, DABCO | DMF | 80 °C | 45-75% | [1] |

| Ring-Opening Reaction | Substrate | Reagents | Solvent | Temperature | Product Type | Reference |

| Acid-Catalyzed Hydroarylation | Cyclopropyl p-nitrophenyl ketone, 1,3,5-trimethoxybenzene | Triflic acid (10 mol%) | HFIP | 65 °C | γ-aryl ketone | [13] |

| Acid-Catalyzed Ring Opening | Cyclopropyl p-nitrophenyl ketone, Nucleophile | Triflic acid (1 mol%) | HFIP | Room Temperature | Ring-opened product | [3] |

| Tin(II)-mediated Ring Expansion | Acylated nitrocyclopropane | Tin(II) chloride | Not specified | Not specified | Furan | [15][16] |

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl p-Nitrophenyl Ketone via Corey-Chaykovsky Cyclopropanation[12]

-

Ylide Formation: In a three-necked flask under a nitrogen atmosphere, dissolve trimethylsulfoxonium iodide (1.1 equivalents) in a 1:1 mixture of dry THF and DMSO. Cool the mixture to 0 °C and carefully add sodium hydride (1.1 equivalents) in small portions. Stir the mixture at 0 °C for 30-40 minutes until gas evolution ceases.

-

Cyclopropanation: Add a solution of p-nitrochalcone (1 equivalent) in DMSO dropwise to the ylide solution, maintaining the internal temperature at or below 0 °C. Stir the reaction mixture at 0 °C for 1-2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening Hydroarylation[13]

-

Reaction Setup: To a dry reaction vial, add cyclopropyl p-nitrophenyl ketone (1.0 equivalent) and an electron-rich arene (1.2 equivalents). Dissolve the solids in hexafluoroisopropanol (HFIP) to a concentration of 0.1 M with respect to the cyclopropyl ketone.

-

Reaction Initiation: Place the vial in a pre-heated block at 65 °C. Add triflic acid (10 mol%) dropwise to the stirring solution. Seal the vial and continue stirring at 65 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reactivity

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

References

- 1. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 6. nbinno.com [nbinno.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]

Methodological & Application

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented, starting from readily available precursors. The protocols include step-by-step instructions, reagent quantities, reaction conditions, and purification methods.

Introduction

1-(4-Nitrophenyl)cyclopropanecarboxylic acid and its derivatives are important intermediates in the development of novel pharmaceuticals and functional materials. The presence of the cyclopropyl ring imparts unique conformational constraints and metabolic stability, while the nitro group offers a versatile handle for further chemical modifications. This application note details two reliable methods for the laboratory-scale synthesis of this compound.

Synthetic Pathways

Two principal synthetic routes for the preparation of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid are outlined below. The first pathway involves the synthesis of the key intermediate, 1-(4-nitrophenyl)cyclopropanecarbonitrile, followed by hydrolysis. The second pathway (not detailed with a full protocol in this note but mentioned for completeness) could involve the cyclopropanation of a 4-nitrophenylacetic acid derivative.

Caption: Synthetic routes to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Experimental Protocols

Route 1: Synthesis via 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This route involves three main steps: nitration of benzyl cyanide, cyclopropanation of the resulting p-nitrobenzyl cyanide, and subsequent hydrolysis to the target carboxylic acid.

Step 1: Synthesis of p-Nitrobenzyl Cyanide

This procedure is adapted from a standard organic synthesis protocol.

Reaction: Benzyl Cyanide + HNO₃/H₂SO₄ → p-Nitrobenzyl Cyanide

Materials and Equipment:

-

2 L round-bottomed flask with a mechanical stirrer and dropping funnel

-

Ice bath

-

Benzyl cyanide

-

Concentrated nitric acid (sp. gr. 1.42)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Crushed ice

-

95% Ethanol for recrystallization

Procedure:

-

In a 2 L round-bottomed flask, prepare a mixture of 275 mL of concentrated nitric acid and 275 mL of concentrated sulfuric acid.

-

Cool the mixture to 10°C using an ice bath.

-

Slowly add 100 g (0.85 mole) of benzyl cyanide via a dropping funnel, maintaining the temperature at approximately 10°C and not exceeding 20°C. The addition should take about one hour.

-

After the addition is complete, remove the ice bath and continue stirring for one hour.

-

Pour the reaction mixture onto 1200 g of crushed ice. A pasty solid will separate.

-

Filter the solid mass with suction and press it well to remove as much of the oily byproducts as possible.

-

Dissolve the crude product in 500 mL of boiling 95% ethanol.

-

Allow the solution to cool to crystallize the p-nitrobenzyl cyanide.

-

For higher purity, recrystallize the product from 550 mL of 80% ethanol. The expected yield is 70-75 g (50-54%) of p-nitrobenzyl cyanide with a melting point of 115-116°C.

Step 2: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This procedure utilizes a phase-transfer catalyzed cyclopropanation.

Reaction: p-Nitrobenzyl Cyanide + 1,2-Dibromoethane --(NaOH, PTC)--> 1-(4-Nitrophenyl)cyclopropanecarbonitrile

Materials and Equipment:

-

Three-necked round-bottomed flask with a mechanical stirrer, reflux condenser, and thermometer

-

Water bath

-

p-Nitrobenzyl cyanide

-

1,2-Dibromoethane

-

50% aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Benzene (or a suitable alternative solvent like toluene)

-

Diethyl ether for extraction

Procedure:

-

To a three-necked round-bottomed flask, add 50% aqueous sodium hydroxide, p-nitrobenzyl cyanide, and a catalytic amount of benzyltriethylammonium chloride.

-

With vigorous stirring, add 1,2-dibromoethane dropwise, maintaining the reaction temperature between 28-35°C using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours at the same temperature, then increase the temperature to 40°C for an additional 30 minutes.

-

Cool the reaction mixture and dilute it with water and benzene (or toluene).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile. The product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

This final step involves the acid-catalyzed hydrolysis of the nitrile.[1]

Reaction: 1-(4-Nitrophenyl)cyclopropanecarbonitrile + H₂SO₄/H₂O → 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Materials and Equipment:

-

250 mL three-necked round-bottomed flask with a reflux condenser

-

Heating mantle

-

1-(4-Nitrophenyl)cyclopropanecarbonitrile

-

Concentrated sulfuric acid

-

Distilled water

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

In a 250 mL three-necked round-bottomed flask, place 12.77 g (67.16 mmol) of 1-(4-nitrophenyl)cyclopropanecarbonitrile.

-

Carefully add 79 mL of water and 56 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain it overnight.[1]

-

Monitor the reaction progress by TLC (Eluent: 100% ethyl acetate; Product Rf value ~0.49).[1]

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the solid with 30 mL of distilled water.

-

Dry the solid under vacuum overnight to yield the final product. The expected yield is approximately 8.67 g (62%).[1]

Data Summary

| Compound | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield | Melting Point (°C) |

| p-Nitrobenzyl Cyanide | Benzyl Cyanide | Conc. HNO₃, Conc. H₂SO₄ | None | 2 hours | 10-20°C | 50-54% | 115-116 |

| 1-(4-Nitrophenyl)cyclopropanecarbonitrile | p-Nitrobenzyl Cyanide, 1,2-Dibromoethane | 50% aq. NaOH, Benzyltriethylammonium chloride | Benzene | 2.5 hours | 28-40°C | - | - |

| 1-(4-Nitrophenyl)cyclopropanecarboxylic acid | 1-(4-Nitrophenyl)cyclopropanecarbonitrile | Conc. H₂SO₄, H₂O | Water | Overnight | Reflux | 62% | 190.5-193[1] |

¹H-NMR Data for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid (DMSO-d6): δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H).[1]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate precautions.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic molecule containing a cyclopropane ring and a nitrophenyl group. While this specific compound is not extensively documented as a therapeutic agent, its structural motifs are present in several well-characterized, biologically active molecules. This document explores the potential applications of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid in medicinal chemistry based on the activities of its structural analogs. The primary focus will be on its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor, drawing parallels with related compounds that have shown significant activity at this target. Additionally, potential applications as an enzyme inhibitor will be discussed.

Potential Application 1: NMDA Receptor Modulation

The NMDA receptor, a key player in synaptic plasticity and neuronal function, possesses a glycine co-agonist binding site. Modulation of this site is a therapeutic strategy for various neurological disorders. Structural analogs of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid have been identified as potent and selective agonists at the glycine site of the NMDA receptor.

Quantitative Data of a Structural Analog

A closely related analog, (1R,2S)-1-amino-2-(4-nitrophenyl)cyclopropanecarboxylic acid (ANU-8), has been evaluated for its activity at the NMDA receptor. The following table summarizes its binding affinity and functional activity.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| (1R,2S)-1-amino-2-(4-nitrophenyl)cyclopropanecarboxylic acid (ANU-8) | Glycine site of NMDA Receptor | Radioligand Binding ([³H]MDL 105,519 displacement) | Ki | 12 nM | |

| (1R,2S)-1-amino-2-(4-nitrophenyl)cyclopropanecarboxylic acid (ANU-8) | NMDA Receptor | Electrophysiology (Xenopus oocytes) | EC50 | 0.2 µM |

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol describes a method to determine the binding affinity of a test compound, such as 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, to the glycine site of the NMDA receptor.

1. Materials and Reagents:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]MDL 105,519 (radioligand)

-

Test compound (e.g., 1-(4-Nitrophenyl)cyclopropanecarboxylic acid)

-

Glycine (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

2. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a reaction tube, add 50 µL of Tris-HCl buffer, 25 µL of [³H]MDL 105,519 (final concentration ~1 nM), and 25 µL of the test compound dilution.

-

For total binding, add 25 µL of buffer instead of the test compound.

-

For non-specific binding, add 25 µL of a high concentration of glycine (e.g., 1 mM) instead of the test compound.

-

Add 100 µL of the rat cortical membrane preparation (containing a known amount of protein, e.g., 100-200 µg).

-

Incubate the mixture at 4°C for 30 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Caption: NMDA receptor activation by glutamate and a glycine site agonist.

Potential Application 2: Enzyme Inhibition

The strained cyclopropane ring in 1-(4-Nitrophenyl)cyclopropanecarboxylic acid makes it a candidate for the development of enzyme inhibitors, particularly covalent inhibitors of serine hydrolases. The nitrophenyl group can contribute to the binding affinity and selectivity for the target enzyme.

Hypothetical Mechanism: Covalent Inhibition of a Serine Hydrolase

The proposed mechanism involves the nucleophilic attack by a serine residue in the enzyme's active site on one of the electrophilic carbons of the cyclopropane ring, leading to ring-opening and the formation of a stable covalent bond.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound like 1-(4-Nitrophenyl)cyclopropanecarboxylic acid against a target enzyme.

1. Materials and Reagents:

-

Purified target enzyme (e.g., a serine hydrolase like Fatty Acid Amide Hydrolase - FAAH)

-

Substrate for the enzyme that produces a detectable signal (e.g., a fluorogenic or chromogenic substrate)

-

Test compound

-

Assay buffer (specific to the enzyme)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

2. Procedure:

-

Prepare a stock solution of the test compound and perform serial dilutions.

-

In a 96-well plate, add a small volume of the test compound dilution to each well.

-

Add the purified enzyme to the wells and incubate for a specific period (pre-incubation) to allow for potential covalent modification.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in signal (fluorescence or absorbance) over time using a plate reader.

3. Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each concentration of the test compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Workflow for Covalent Inhibitor Characterization

Caption: Experimental workflow for characterizing a potential covalent inhibitor.

Conclusion